molecular formula C20H24O4 B12632716 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate CAS No. 921599-17-9

4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate

Cat. No.: B12632716
CAS No.: 921599-17-9
M. Wt: 328.4 g/mol
InChI Key: PRZKLGDRZKAFJP-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a methyl group, and a hexyloxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-Hydroxy-3-methylphenol and 4-(hexyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-3-methylphenyl 4-(hexyloxy)benzoate.

    Reduction: Formation of 4-hydroxy-3-methylphenyl 4-(hexyloxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also modulate enzymatic activities and cellular signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hexyloxy group.

    4-Hydroxy-3-methylbenzoic acid: Lacks the hexyloxy group.

    4-Hydroxy-3-methoxybenzaldehyde: Contains an aldehyde group instead of an ester group.

Uniqueness

4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate is unique due to the presence of both a hydroxy group and a hexyloxy group on the benzoate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

CAS No.

921599-17-9

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(4-hydroxy-3-methylphenyl) 4-hexoxybenzoate

InChI

InChI=1S/C20H24O4/c1-3-4-5-6-13-23-17-9-7-16(8-10-17)20(22)24-18-11-12-19(21)15(2)14-18/h7-12,14,21H,3-6,13H2,1-2H3

InChI Key

PRZKLGDRZKAFJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)O)C

Origin of Product

United States

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